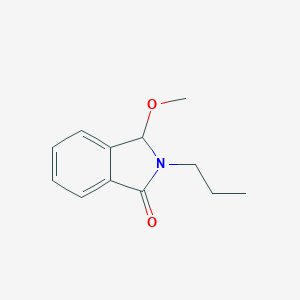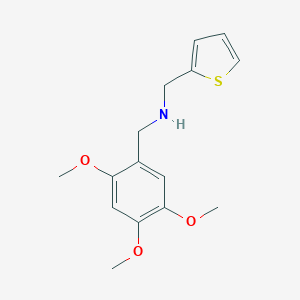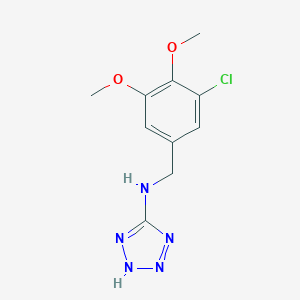
3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of isoindoline and has shown promise in various fields of research, including neuroscience and pharmacology.
作用機序
The mechanism of action of 3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one is not fully understood. However, it is believed to act on the serotonergic and dopaminergic systems in the brain. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, which is important for neuronal growth and survival. Additionally, this compound has been shown to decrease the levels of corticosterone, a stress hormone, in the blood.
実験室実験の利点と制限
One advantage of using 3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one in lab experiments is its high purity and stability. This compound can be synthesized in high yields and is relatively easy to handle. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one. One area of interest is its potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects. Finally, research could focus on developing new synthesis methods to improve the yield and purity of this compound.
合成法
The synthesis of 3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one involves the reaction of 3-methoxyphenylacetic acid with propylamine in the presence of a catalyst. The resulting product is then subjected to hydrogenation to yield the final compound. This method has been optimized to produce high yields of pure this compound.
科学的研究の応用
3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one has been studied for its potential applications in neuroscience and pharmacology. It has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, this compound has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
3-methoxy-2-propyl-3H-isoindol-1-one |
InChI |
InChI=1S/C12H15NO2/c1-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15-2/h4-7,12H,3,8H2,1-2H3 |
InChIキー |
JJVHSJSOZWDQMJ-UHFFFAOYSA-N |
SMILES |
CCCN1C(C2=CC=CC=C2C1=O)OC |
正規SMILES |
CCCN1C(C2=CC=CC=C2C1=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(thiophen-3-ylmethyl)ethanamine](/img/structure/B249578.png)
![{4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B249580.png)
![4-(2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B249585.png)
![1-(4-fluorophenyl)-N-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B249587.png)
![N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B249589.png)
![N'-[2-(benzyloxy)-3-methoxybenzyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B249591.png)

![N-[2-(dimethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B249593.png)
![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B249598.png)

![4-amino-N-{2-[(4-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B249601.png)


